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Compound Name: IMM-01

Cat. No.: B608080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of IMM-01, an investigational

SIRPα-Fc fusion protein, against current standard-of-care (SoC) treatments for relapsed or

refractory (R/R) lymphomas and advanced solid tumors. The information is compiled from

publicly available clinical trial data and is intended to inform the research and drug

development community.

Mechanism of Action: A Dual Approach to Activating
Anti-Tumor Immunity
IMM-01 is a recombinant human signal regulatory protein α (SIRPα) IgG1 fusion protein. Its

primary mechanism of action involves blocking the interaction between CD47, a "don't eat me"

signal overexpressed on many cancer cells, and the SIRPα receptor on macrophages.[1][2][3]

[4] By inhibiting this checkpoint, IMM-01 enhances the phagocytosis of tumor cells by

macrophages. This action not only directly eliminates cancer cells but also facilitates the

presentation of tumor antigens to T-cells, thereby stimulating a broader, adaptive anti-tumor

immune response.[1][2][3] This dual mechanism holds the potential to augment both innate and

adaptive immunity against tumors.[2][3]

A key feature of IMM-01 is its weak binding to human erythrocytes, which is designed to

prevent the severe hemolysis that can be a significant side effect of some anti-CD47

monoclonal antibodies.[1][2]
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Caption: IMM-01 blocks the CD47-SIRPα inhibitory signaling pathway.

Performance of IMM-01 in Clinical Trials
IMM-01 has been evaluated in early-phase clinical trials as both a monotherapy and in

combination with other anti-cancer agents, demonstrating promising anti-tumor activity and a

manageable safety profile.

IMM-01 Monotherapy in Relapsed/Refractory Lymphoma
A first-in-human Phase I study (ChiCTR1900024904) enrolled 14 patients with various R/R

lymphomas who had failed standard therapies. The study showed encouraging preliminary

efficacy.[1]

IMM-01 in Combination with Tislelizumab
The IMM01-04 study (Phase 1b/2 and Phase 2) evaluated IMM-01 in combination with

tislelizumab, an anti-PD-1 antibody.

Advanced Solid Tumors (Phase 1b): In a cohort of 14 heavily pre-treated patients (median of

4 prior therapies), the combination showed preliminary anti-tumor activity. Notably, 92.9% of

these patients had previously received anti-PD-1/L1 treatment.[2][3][5]

R/R Classical Hodgkin Lymphoma (Phase 2): A dedicated cohort of 33 cHL patients who had

failed prior anti-PD-1 treatment was enrolled. The combination demonstrated a robust anti-

tumor effect in this difficult-to-treat population.[4][6]
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Comparative Analysis: IMM-01 vs. Standard-of-Care
The following tables summarize the performance of IMM-01 and relevant standard-of-care

treatments in similar patient populations.

Table 1: Relapsed/Refractory Classical Hodgkin
Lymphoma (Post Anti-PD-1 Failure)
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Treatmen
t
Regimen

Trial
Patient
Populatio
n

ORR CR PFS

Key
Adverse
Events
(Grade
≥3)

IMM-01 +

Tislelizuma

b

IMM01-04

(Phase 2)

R/R cHL,

failed prior

anti-PD-1

(n=32)

65.6% 18.8%
6-month

rate: 68.7%

Lymphocyt

e count

decreased

(30.3%),

WBC

decreased

(12.1%),

Platelet

count

decreased

(12.1%),

ANC

decreased

(12.1%)[4]

[6]

Brentuxima

b Vedotin

KEYNOTE-

204

R/R cHL,

post-ASCT

or ASCT-

ineligible

(n=153)

54.2% N/A
Median:

8.3 months

Neutropeni

a,

peripheral

sensory

neuropathy

.[7][8]

Pembrolizu

mab

KEYNOTE-

204

R/R cHL,

post-ASCT

or ASCT-

ineligible

(n=151)

65.6% 24.5%

Median:

13.2

months

Hypothyroi

dism,

pyrexia,

pruritus.[7]

[8]

Note: The patient populations are not identical, making direct cross-trial comparisons

challenging. The IMM-01 cohort specifically enrolled patients who had failed prior anti-PD-1

therapy, a particularly challenging subset.
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Table 2: Relapsed/Refractory Follicular Lymphoma

Treatmen
t
Regimen

Trial
Patient
Populatio
n

ORR CR PFS

Key
Adverse
Events
(Grade
≥3)

IMM-01

Monothera

py

Phase 1

(ChiCTR19

00024904)

R/R

Lymphoma

(1 FL

patient)

100% (in 1

patient)

100% (in 1

patient)
N/A

Thrombocy

topenia,

neutropeni

a, pyrexia,

anemia

(mostly

Grade 1/2).

[1]

Epcoritama

b + R²

EPCORE

FL-1

(Phase 3)

R/R FL

after ≥1

prior line

(n=243)

95% 83%
16-month

rate: 85.5%

Cytokine

release

syndrome,

neutropeni

a, anemia,

thrombocyt

openia.[9]

[10]

R²

(Rituximab

+

Lenalidomi

de)

EPCORE

FL-1

(Phase 3)

R/R FL

after ≥1

prior line

(n=245)

79% 50%
16-month

rate: 40.2%

Neutropeni

a, rash,

diarrhea.[9]

[10]

Note: IMM-01 data is from a single patient in a Phase 1 trial and should be interpreted with

caution.

Table 3: Advanced Solid Tumors (Heavily Pre-treated,
Post Anti-PD-1)
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Treatmen
t
Regimen

Trial
Patient
Populatio
n

ORR PR SD

Key
Adverse
Events
(Grade
≥3)

IMM-01 +

Tislelizuma

b

IMM01-04

(Phase 1b)

Advanced

Solid

Tumors,

median 4

prior

therapies

(n=14)

7.1%
7.1% (1

NSCLC pt)
21.4%

Lymphocyt

e count

decreased

(21.4%),

WBC

decreased

(14.3%),

Platelet

count

decreased

(14.3%).[2]

[3][5]

Standard

of Care

(SoC)

Various

Post-

immunothe

rapy

advanced

solid

tumors

Generally

low, often

single

digits

Varies Varies

Dependent

on agent

(e.g.,

chemother

apy-related

toxicities).

Note: Efficacy of SoC in such a heavily pre-treated, post-immunotherapy population is

generally poor, with limited data from dedicated prospective trials. The IMM-01 data, while

preliminary, suggests potential activity in this high-unmet-need setting.

Experimental Protocols
Detailed protocols for the IMM-01 trials are registered under clinical trial identifiers

ChiCTR1900024904, chictr20220791, and NCT05833984. The general workflow for these

studies is outlined below.

Key Methodologies from IMM-01 Clinical Trials
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Study Design: The initial studies utilized a dose-escalation design (standard 3+3) to

determine safety and the recommended Phase 2 dose (RP2D), followed by dose-expansion

cohorts in specific tumor types.[1][2][11]

Patient Population: Enrolled patients had relapsed or refractory disease and had failed

previous standard therapies. Specific inclusion criteria required adequate organ function and

an ECOG performance status of 0 or 1.[1][11]

Treatment Administration:

IMM-01 Monotherapy (Phase 1): Intravenous infusion weekly in escalating dose cohorts.

[1]

IMM-01 + Tislelizumab (Phase 1b/2): IMM-01 administered intravenously once a week,

with tislelizumab (200mg) administered once every 3 weeks.[2][4][11]

Efficacy Assessment: Tumor responses were evaluated based on the Lugano Classification

2014 for lymphomas.[1][4]

Safety Assessment: Adverse events were graded according to NCI CTCAE v5.0. Dose-

limiting toxicities (DLTs) were monitored during the dose-escalation phase.[11]
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IMM-01 Trial Workflow

Patient Screening
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Phase 2
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Treatment Administration
(e.g., IMM-01 QW + Tisle Q3W)

Safety & Efficacy Monitoring
(AEs, Tumor Response - Lugano)

Cyclical

Long-term Follow-up

End of Treatment
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Caption: Generalized experimental workflow for IMM-01 clinical trials.
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Conclusion
The preliminary clinical data for IMM-01, a SIRPα-Fc fusion protein, demonstrates a favorable

safety profile and promising anti-tumor activity in patients with heavily pre-treated relapsed or

refractory lymphomas and advanced solid tumors. In R/R classical Hodgkin lymphoma patients

who have failed prior anti-PD-1 therapy, the combination of IMM-01 with tislelizumab shows an

objective response rate of 65.6%, which is comparable to the rates seen with standard-of-care

agents like pembrolizumab in a broader R/R cHL population.[4][7][8] The unique mechanism of

action, targeting the CD47-SIRPα axis to enhance macrophage-led phagocytosis, represents a

distinct immunotherapeutic approach. While the data are still early and from small patient

cohorts, they suggest that IMM-01 could offer a meaningful clinical benefit, particularly in

populations with high unmet medical needs. Further investigation in larger, randomized trials is

warranted to definitively establish its role in the treatment landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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